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Compound of Interest

Compound Name: Levofuraltadone

Cat. No.: B1675104 Get Quote

An In-Depth Spectroscopic and Mechanistic
Analysis of Levofuraltadone
Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed spectroscopic analysis of the antibacterial and

antiparasitic agent, Levofuraltadone. The document outlines predicted and reported data from

Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry

(MS). Furthermore, it includes detailed experimental protocols for these analytical techniques

and visual representations of the compound's mechanism of action and analytical workflows.

Spectroscopic Data Analysis
The structural elucidation of a small molecule like Levofuraltadone relies on the synergistic

interpretation of data from various spectroscopic techniques. Mass spectrometry provides the

molecular weight and formula, infrared spectroscopy identifies the functional groups present,

and nuclear magnetic resonance spectroscopy reveals the carbon-hydrogen framework and

connectivity.

1.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental spectra for Levofuraltadone are not widely published, ¹H and ¹³C

NMR chemical shifts can be accurately predicted using computational methods. The following
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tables summarize the predicted chemical shifts for Levofuraltadone, calculated using

established algorithms. These predictions provide a strong basis for the structural verification of

the compound.

Table 1: Predicted ¹H NMR Spectral Data for Levofuraltadone (Prediction based on

computational models)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 7.5 - 7.7 d 1H Furan C-H

~ 7.2 - 7.4 d 1H Furan C-H

~ 8.1 - 8.3 s 1H Imine N=CH

~ 4.8 - 5.0 m 1H Oxazolidinone CH

~ 4.2 - 4.4 t 1H Oxazolidinone CH₂

~ 3.8 - 4.0 dd 1H Oxazolidinone CH₂

~ 3.6 - 3.8 t 4H Morpholine O-CH₂

~ 2.8 - 3.0 dd 1H Morpholine N-CH₂

~ 2.6 - 2.8 dd 1H Morpholine N-CH₂

~ 2.4 - 2.6 t 4H Morpholine N-CH₂

Table 2: Predicted ¹³C NMR Spectral Data for Levofuraltadone (Prediction based on

computational models)
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Chemical Shift (δ, ppm) Carbon Assignment

~ 155 - 157 C=O (Oxazolidinone)

~ 152 - 154 Furan C-NO₂

~ 145 - 147 Imine N=CH

~ 125 - 127 Furan C=C

~ 114 - 116 Furan C=C

~ 112 - 114 Furan C-O

~ 72 - 74 Oxazolidinone O-CH

~ 66 - 68 Morpholine O-CH₂

~ 59 - 61 Morpholine N-CH₂ (attached to oxazolidinone)

~ 53 - 55 Morpholine N-CH₂

~ 46 - 48 Oxazolidinone N-CH₂

1.2 Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the key functional groups within a molecule. The

spectrum for Levofuraltadone is expected to show characteristic absorption bands

corresponding to its nitrofuran, imine, oxazolidinone, and morpholine moieties.

Table 3: Characteristic Infrared Absorption Bands for Levofuraltadone
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Wavenumber (cm⁻¹) Intensity
Functional Group
Assignment

~ 3100 - 3150 Medium Aromatic C-H Stretch (Furan)

~ 2850 - 3000 Medium
Aliphatic C-H Stretch

(Morpholine, Oxazolidinone)

~ 1750 - 1770 Strong
C=O Stretch (Oxazolidinone

Carbonyl)[1]

~ 1640 - 1660 Medium C=N Stretch (Imine)

~ 1580 - 1600 Strong
Aromatic C=C Stretch (Furan)

[1]

~ 1500 - 1540 Strong
N-O Asymmetric Stretch (Nitro

Group)

~ 1340 - 1360 Strong
N-O Symmetric Stretch (Nitro

Group)

~ 1220 - 1260 Strong
C-O-C Asymmetric Stretch

(Oxazolidinone Ether)

~ 1110 - 1130 Strong
C-O-C Stretch (Morpholine

Ether)

1.3 Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the parent

molecule and its fragments, enabling the determination of the molecular weight and elemental

composition. The data presented is for Furaltadone, of which Levofuraltadone is the L-

enantiomer, and thus their mass spectra are identical.[1][2]

Table 4: Mass Spectrometry Data for Furaltadone/Levofuraltadone
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m/z Proposed Fragment Notes

324.11 [M]⁺
Molecular Ion (Monoisotopic

Mass: 324.10698424 Da)[3]

224.08 [M - C₄H₈NO]⁺
Loss of the morpholine

methylene group

100.08 [C₅H₁₀NO]⁺

Morpholine methylene

fragment, often the base

peak[1]

Experimental Protocols
Detailed and standardized protocols are crucial for obtaining high-quality, reproducible

spectroscopic data.

2.1 Protocol for NMR Spectroscopy

This protocol is designed for the analysis of a small organic molecule like Levofuraltadone.

Sample Preparation: Accurately weigh approximately 5-10 mg of the Levofuraltadone
sample.

Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid

signal overlap with the analyte.

Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane

(TMS), to the solvent to serve as a reference for the chemical shifts (0 ppm).

Spectrometer Setup: Place the NMR tube in the spectrometer. Ensure the instrument is

properly tuned and shimmed to achieve a homogeneous magnetic field, which is essential

for high-resolution spectra.

¹H NMR Acquisition: Acquire the proton NMR spectrum. A standard pulse sequence is

typically sufficient.[4] The number of scans can be adjusted to achieve an adequate signal-

to-noise ratio.
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¹³C NMR Acquisition: Acquire the carbon NMR spectrum. Due to the low natural abundance

of ¹³C, a greater number of scans is required compared to ¹H NMR.[5] Proton decoupling is

commonly used to simplify the spectrum and enhance signal intensity.

2D NMR Experiments (Optional): For unambiguous assignment, 2D NMR experiments such

as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence),

and HMBC (Heteronuclear Multiple Bond Correlation) can be performed to establish proton-

proton and proton-carbon correlations.[4][6]

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier

transform. Phase the resulting spectrum and perform baseline correction to obtain the final

NMR spectrum for analysis.

2.2 Protocol for FT-IR Spectroscopy

This protocol utilizes the Attenuated Total Reflectance (ATR) technique, which is suitable for

solid samples and requires minimal preparation.

Instrument Background: Before analyzing the sample, record a background spectrum of the

clean ATR crystal. This spectrum is automatically subtracted from the sample spectrum to

remove interferences from the atmosphere (e.g., CO₂, water vapor).

Sample Application: Place a small amount of the solid Levofuraltadone powder directly onto

the ATR crystal surface.

Pressure Application: Use the instrument's pressure clamp to ensure firm and uniform

contact between the sample and the crystal.

Spectrum Acquisition: Initiate the scan. The instrument directs an infrared beam through the

crystal, which interacts with the sample at the surface. The detector measures the attenuated

light. Multiple scans are typically co-added to improve the signal-to-noise ratio.

Data Analysis: The resulting spectrum, plotted as transmittance or absorbance versus

wavenumber (cm⁻¹), is then analyzed. Identify the characteristic absorption peaks and

compare them to known functional group correlation tables to confirm the molecular

structure.[1]
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Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g.,

isopropanol) and a soft, non-abrasive wipe.

2.3 Protocol for Mass Spectrometry

This protocol describes a general procedure using Electrospray Ionization (ESI) coupled with a

high-resolution mass analyzer.

Sample Preparation: Prepare a dilute solution of Levofuraltadone (typically 1-10 µg/mL) in a

suitable solvent compatible with ESI, such as a mixture of acetonitrile and water, often with a

small amount of formic acid or ammonium acetate to promote ionization.

Infusion/Chromatography: The sample can be introduced into the mass spectrometer either

by direct infusion using a syringe pump or via a liquid chromatography (LC) system for

separation from any potential impurities.[3]

Ionization: In the ESI source, the sample solution is nebulized and subjected to a high

voltage, creating charged droplets. As the solvent evaporates, charged molecular ions (e.g.,

[M+H]⁺ in positive ion mode) are released into the gas phase.

Mass Analysis (MS1): The ions are guided into the mass analyzer, which separates them

based on their mass-to-charge ratio (m/z). A full scan MS1 spectrum is acquired to determine

the m/z of the molecular ion and confirm its molecular weight.

Fragmentation (MS/MS): To obtain structural information, the molecular ion of interest is

selected (isolated) and subjected to fragmentation, typically through collision-induced

dissociation (CID) with an inert gas.[1]

Fragment Ion Analysis (MS2): The resulting fragment ions are analyzed to produce an

MS/MS spectrum. The fragmentation pattern serves as a "fingerprint" that helps to elucidate

the structure of the molecule.

Data Interpretation: Analyze the mass spectra to confirm the molecular formula (from high-

resolution MS1 data) and deduce structural components by interpreting the fragmentation

patterns observed in the MS2 spectrum.

Visualizations: Workflows and Mechanisms
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Visual diagrams are essential for conceptualizing complex processes in both chemical analysis

and pharmacology. The following diagrams were generated using the Graphviz DOT language

to illustrate key workflows and pathways related to Levofuraltadone.

Phase 1: Preparation & Acquisition

Phase 2: Data Processing & Interpretation

Phase 3: Structure Elucidation

start_end process data decision output Sample Preparation
(Dissolving/Pelleting)

Spectrometer Setup
(Calibration & Background)

Data Acquisition
(NMR, IR, MS)

Raw Data Processing
(FT, Baseline Correction)

Spectral Interpretation

Data Integration
(MS + IR + NMR)

Proposed Structure

Structure Matches
Reference Data?

Structure Confirmed

Yes

Further Analysis
Required

No

Click to download full resolution via product page

Caption: General workflow for spectroscopic structure elucidation.
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Caption: Mechanism of action for nitrofuran antibiotics.[7][8][9][10]
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Caption: Interplay of spectroscopic techniques in structure elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Furaltadone | C13H16N4O6 | CID 9553856 - PubChem [pubchem.ncbi.nlm.nih.gov]

2. mzCloud – Furaltadone [mzcloud.org]

3. Levofuraltadone | C13H16N4O6 | CID 9579050 - PubChem [pubchem.ncbi.nlm.nih.gov]

4. 1H and 13C NMR spectral assignments for low-concentration bile acids in biological
samples - PMC [pmc.ncbi.nlm.nih.gov]

5. DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts
Applied to DFT Benchmarking - PMC [pmc.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b1675104?utm_src=pdf-body-img
https://www.benchchem.com/product/b1675104?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/Furaltadone
https://www.mzcloud.org/compound/Reference/1629
https://pubchem.ncbi.nlm.nih.gov/compound/Levofuraltadone
https://pmc.ncbi.nlm.nih.gov/articles/PMC12406570/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12406570/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10051451/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10051451/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1675104?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


6. scielo.br [scielo.br]

7. Nitrofurantoin - Wikipedia [en.wikipedia.org]

8. India's own health assistant | Ashadidi [ashadidi.com]

9. What is the mechanism of Nitrofurantoin? [synapse.patsnap.com]

10. ldh.la.gov [ldh.la.gov]

To cite this document: BenchChem. [In-depth spectroscopic analysis of Levofuraltadone
(NMR, IR, Mass Spec)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1675104#in-depth-spectroscopic-analysis-of-
levofuraltadone-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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